Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride
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Description
Synthesis Analysis
The synthesis of piperidines, which includes structures related to Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride, often involves catalytic processes and ring-opening reactions. One example includes the Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, utilizing tandem cyclopropane ring-opening and Conia-ene cyclization processes for functionalized piperidines (Lebold et al., 2009). Another approach involves the enantioselective, radical-mediated δ C-H cyanation of acyclic amines, providing a method for asymmetric synthesis of chiral piperidines (Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds, such as novel bioactive heterocycles, has been determined using crystallography, revealing complex interactions like hydrogen bonding and chair conformations in piperidinyl rings (Thimmegowda et al., 2009). These structural analyses are essential for understanding the chemical behavior and potential biological activity of these molecules.
Chemical Reactions and Properties
Research on the chemical reactions of cyclopropane-containing compounds like Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride has explored reactions with organic anions, showcasing the reactivity of cyclopropane rings under various conditions (Jończyk & Kmiotek-Skarżyńska, 1993). The ability to undergo transformations such as decyclopropylation under specific conditions further underscores the complex chemical behavior of these molecules (Wang & Castagnoli, 1995).
Physical Properties Analysis
Physical properties, such as solubility, melting points, and boiling points, are crucial for the practical application of chemical compounds. While specific data on Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride may not be readily available, the study of closely related piperidine derivatives provides valuable insights into these aspects, which are influenced by molecular structure and functional group placement.
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including reactivity, stability, and functional group reactions, are central to their utility in synthesis and application. Cyclopropane rings, for instance, introduce strain and reactivity that can be exploited in synthetic pathways, as demonstrated in various studies on cyclopropane derivatives and their transformations in chemical reactions (Nair et al., 2006).
Scientific Research Applications
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .
properties
IUPAC Name |
N-cyclopropyl-N-methylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11(8-2-3-8)9-4-6-10-7-5-9;;/h8-10H,2-7H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLUQDIKQHBMKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCNCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride |
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